Dimethyl 2-(5-bromopyrimidin-2-yl)malonate
Description
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate (CAS 1291487-28-9) is a brominated pyrimidine derivative of dimethyl malonate, featuring a malonate ester core substituted at the 2-position with a 5-bromopyrimidinyl group. Its molecular formula is C₁₀H₁₀BrN₂O₄, with a molecular weight of 309.11 g/mol . This compound is utilized in organic synthesis as a precursor for pharmaceuticals and agrochemicals due to the reactivity of its bromine atom and malonate ester functionality. The 5-bromo substituent on the pyrimidine ring enhances its electrophilic character, enabling cross-coupling reactions, while the malonate group allows for further functionalization via nucleophilic substitution or cyclization .
Properties
IUPAC Name |
dimethyl 2-(5-bromopyrimidin-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-15-8(13)6(9(14)16-2)7-11-3-5(10)4-12-7/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNZSTOSBATLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC=C(C=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716572 | |
| Record name | Dimethyl (5-bromopyrimidin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-28-9 | |
| Record name | Propanedioic acid, 2-(5-bromo-2-pyrimidinyl)-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (5-bromopyrimidin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(5-bromopyrimidin-2-yl)malonate typically involves the bromination of pyrimidine followed by esterification with malonic acid. One common method includes the following steps:
Bromination of Pyrimidine: Pyrimidine is reacted with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Esterification: The brominated pyrimidine is then reacted with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding pyrimidine derivative.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while reduction reactions typically yield the corresponding pyrimidine without the bromine atom.
Scientific Research Applications
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving pyrimidine derivatives.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Dimethyl 2-(5-bromopyrimidin-2-yl)malonate involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological pathways.
Comparison with Similar Compounds
Diethyl 2-(5-Bromopyrimidin-2-yl)malonate
- Molecular Formula : C₁₁H₁₃BrN₂O₄
- Molecular Weight : 317.14 g/mol
- Key Differences :
- The ethyl ester groups increase hydrophobicity compared to the methyl esters in the dimethyl analog.
- Boiling point: 150–152°C at 2 Torr (vs. dimethyl analog’s lower volatility due to smaller ester groups).
- Synthetic utility: Diethyl esters are often preferred for reactions requiring slower hydrolysis rates, whereas dimethyl esters react faster under basic conditions .
Dimethyl 2-(3-Nitro-2-pyridyl)malonate (CAS 173417-34-0)
- Molecular Formula : C₁₀H₁₀N₂O₆
- Molecular Weight : 254.20 g/mol
- Key Differences :
- The nitro group on the pyridine ring enhances electron-withdrawing effects, increasing reactivity in nucleophilic aromatic substitution compared to the bromopyrimidine analog.
- Applications: Nitro-substituted derivatives are often intermediates in the synthesis of dyes and explosives, whereas brominated pyrimidines are pivotal in medicinal chemistry .
Dimethyl 2-(5-Bromo-3-nitropyridin-2-yl)malonate (CAS 1245563-09-0)
- Molecular Formula : C₁₀H₉BrN₂O₆
- Molecular Weight : 353.10 g/mol
- Key Differences: Dual functionalization (bromo and nitro groups) enables sequential modifications, such as Suzuki coupling followed by nitro reduction. Higher molecular weight and steric hindrance may reduce solubility in polar solvents compared to the mono-substituted dimethyl 2-(5-bromopyrimidin-2-yl)malonate .
Table 1: Key Properties of this compound and Analogs
Functional and Application-Based Comparison
Reactivity in Cross-Coupling Reactions
Role in Multicomponent Reactions
- Dimethyl malonate derivatives participate in tandem aldol-lactonization reactions (e.g., with methyl 2-acetylbenzoate) to form phthalides, achieving yields up to 89% with KOH in acetonitrile .
- Nitro-substituted analogs (e.g., dimethyl 2-(3-nitro-2-pyridyl)malonate) undergo radical additions to indoles, yielding heterocyclic scaffolds with applications in material science .
Biological Activity
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by its brominated pyrimidine moiety and malonate structure. The presence of the bromine atom enhances its reactivity and biological interactions. The compound's molecular formula is C₉H₈BrN₃O₄, with a molecular weight of approximately 292.08 g/mol.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The bromine atom and the pyrimidine ring are crucial for these interactions, potentially leading to the inhibition or activation of various biological pathways. Ongoing studies aim to elucidate the exact molecular targets and pathways involved.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of brominated pyrimidines have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Related Brominated Compounds | Escherichia coli | 10 µM |
Enzyme Inhibition
Studies have suggested that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it may affect enzymes related to the Janus kinase (JAK) pathway, which is crucial in inflammatory responses and immune function.
Case Studies and Research Findings
-
Case Study on Antiparasitic Activity
- A study evaluated the antiparasitic potential of similar compounds against Trypanosoma brucei, the causative agent of sleeping sickness. The findings indicated that modifications in the malonate structure could enhance activity against this parasite.
- Results : Compounds with structural similarities to this compound demonstrated significant reductions in parasitemia in vivo.
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Research on Solubility and Bioavailability
- A comparative study focused on improving the aqueous solubility of related compounds, which is critical for their bioavailability in therapeutic applications.
- Findings : Structural modifications increased solubility without compromising potency, highlighting the importance of chemical design in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
